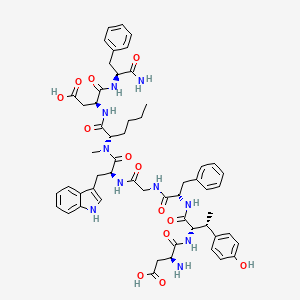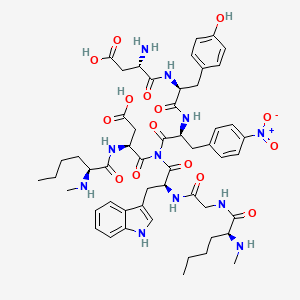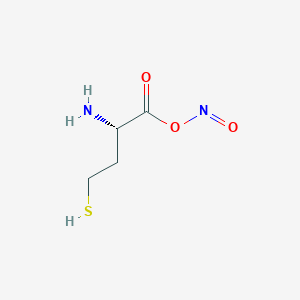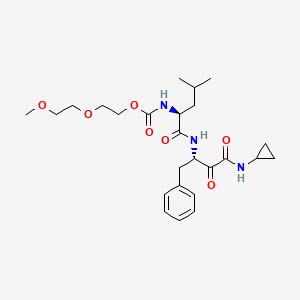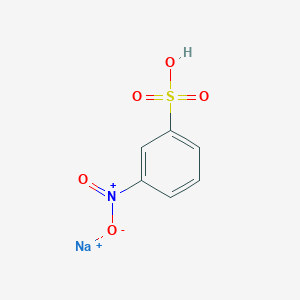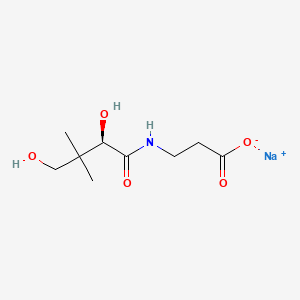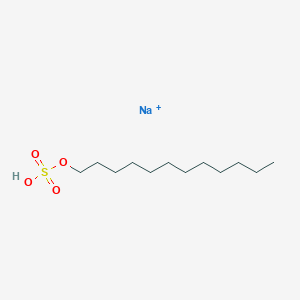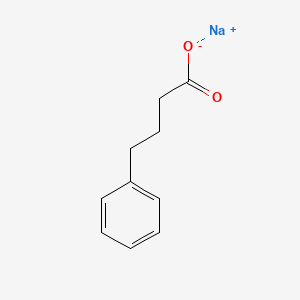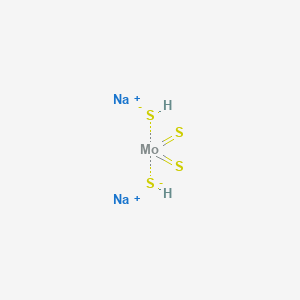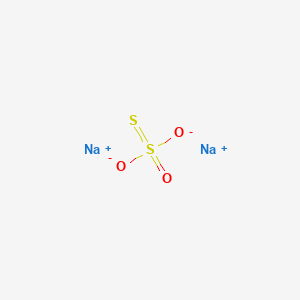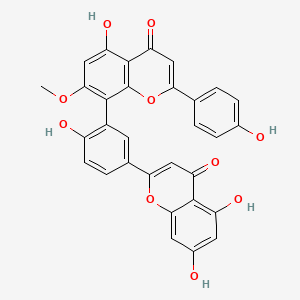
Sotetsuflavone
Vue d'ensemble
Description
Sotetsuflavone is a flavonoid that can be isolated from Cycas revolute . It has been found to inhibit migration and invasion of A549 cells by reversing EMT, and induces cell apoptosis and autophagy . It also inhibits HIF-1α, VEGF, angiostatin, MMP-9, and MMP-13 expression in A549 cells . Additionally, it is a potent inhibitor of DENV-NS5 RdRp (Dengue virus NS5 RNA-dependent RNA polymerase) with an IC50 of 0.16 uM .
Chemical Reactions Analysis
Sotetsuflavone has been found to induce autophagy in Non-Small Cell Lung Cancer through blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro . It also suppresses invasion and metastasis in non-small-cell lung cancer A549 cells by reversing EMT via the TNF-α/NF-κB and PI3K/AKT signaling pathway .Physical And Chemical Properties Analysis
Sotetsuflavone has a molecular formula of C31H20O10 and a molecular weight of 552.5 g/mol . It is a natural product found in Taxus cuspidata, Selaginella denticulata, and other organisms .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Oncology, specifically the study of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Sotetsuflavone has been found to induce autophagy in NSCLC cells, both in vivo and in vitro . Autophagy is a physiological process that helps control cell survival and plays a crucial role in the pathophysiology of NSCLC .
Methods of Application or Experimental Procedures
The study involved treating NSCLC cells with Sotetsuflavone and examining the effects on autophagy . The researchers found that Sotetsuflavone was able to inhibit proliferation, migration, and invasion of NSCLC cells .
Results or Outcomes
Sotetsuflavone was found to induce apoptosis by increasing the levels of expression of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing levels of expression of Bcl-2 . It also induced autophagy, which can play a cytoprotective effect on apoptosis in NSCLC . Sotetsuflavone-induced autophagy appeared related to the blocking of the PI3K/Akt/mTOR pathway .
Application in A549 Cells
Specific Scientific Field
This application falls under the field of Cell Biology, specifically the study of A549 cells .
Summary of the Application
Sotetsuflavone has been found to inhibit proliferation and induce apoptosis of A549 cells through a ROS-mediated mitochondrial-dependent pathway .
Methods of Application or Experimental Procedures
The study involved treating A549 cells with Sotetsuflavone for 24 hours, then examining the effects on cell proliferation and apoptosis .
Results or Outcomes
Sotetsuflavone was found to have significant antiproliferative activity against A549 cells . It increased the reactive oxygen species (ROS) content while decreasing the mitochondrial membrane potential and the ratio of Bcl-2/Bax . It also increased the expression of cleaved caspase-3, cleaved caspase-9, cytochrome C, and Bax, and decreased the expression of Cyclin D1, CDK4, cleaved caspase-8, and Bcl-2 .
Application in Invasion and Metastasis of Non-Small-Cell Lung Cancer
Specific Scientific Field
This application falls under the field of Oncology, specifically the study of invasion and metastasis in Non-Small-Cell Lung Cancer (NSCLC) .
Summary of the Application
Sotetsuflavone has been found to suppress invasion and metastasis in NSCLC A549 cells . It does this by reversing Epithelial-Mesenchymal Transition (EMT) via the TNF-α/NF-κB and PI3K/AKT signaling pathway .
Methods of Application or Experimental Procedures
The study involved treating NSCLC A549 cells with Sotetsuflavone and examining the effects on invasion and metastasis . The researchers found that Sotetsuflavone was able to suppress these processes .
Results or Outcomes
Sotetsuflavone was found to suppress invasion and metastasis in NSCLC A549 cells . This suggests that Sotetsuflavone may be used as a novel candidate for anti-tumor therapy in patients with lung cancer .
Application in Inhibiting Proliferation of A549 Cells
Specific Scientific Field
This application falls under the field of Cell Biology, specifically the study of A549 cells .
Summary of the Application
Sotetsuflavone has been found to inhibit the proliferation of A549 cells . It does this through a ROS-mediated mitochondrial-dependent pathway .
Methods of Application or Experimental Procedures
The study involved treating A549 cells with Sotetsuflavone for 24 hours, then examining the effects on cell proliferation .
Results or Outcomes
Sotetsuflavone was found to have significant antiproliferative activity against A549 cells . It increased the reactive oxygen species (ROS) content while decreasing the mitochondrial membrane potential and the ratio of Bcl-2/Bax . It also increased the expression of cleaved caspase-3, cleaved caspase-9, cytochrome C, and Bax, and decreased the expression of Cyclin D1, CDK4, cleaved caspase-8, and Bcl-2 .
Propriétés
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sotetsuflavone | |
CAS RN |
2608-21-1 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotetsuflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTETSUFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



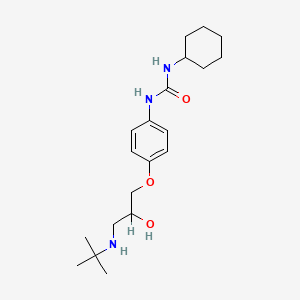
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)
